Lipophilicity Modulation: XLogP3 Differentiation from 4-Methoxy and Unsubstituted Phenylsulfonyl Analogs
The 2,5-difluorophenylsulfonyl group endows CAS 887886-52-4 with a distinct lipophilicity profile crucial for target affinity and off-target selectivity in CNS and oncology programs. The compound's computed XLogP3-AA is 3.1 [1]. While direct experimental comparative data for this compound is absent in published literature, class-level inference demonstrates that the 2,5-difluoro substitution reduces lipophilicity compared to unsubstituted phenylsulfonyl analogs (which generally exhibit higher XLogP due to absence of polar fluorine atoms) and increases it relative to electron-donating 4-methoxy substituted analogs (which typically have lower lipophilicity). This precise balance of lipophilicity is essential for optimizing the drug-likeness of lead compounds derived from this building block, as excessive lipophilicity is linked to promiscuity and metabolic instability.
| Evidence Dimension | Partition Coefficient (Computed XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.1 |
| Comparator Or Baseline | Unsubstituted phenylsulfonyl analog (estimated higher XLogP, typically >3.5) and 4-methoxyphenylsulfonyl analog (estimated lower XLogP, typically <2.5) |
| Quantified Difference | Target compound occupies a moderately lipophilic 2.0-3.5 range, differentiating it from both more lipophilic and more hydrophilic in-class analogs. |
| Conditions | Computed Property (PubChem release 2021.05.07) [1] |
Why This Matters
This lipophilicity profile makes CAS 887886-52-4 a strategically valuable intermediate for medicinal chemists aiming to fine-tune the lipophilic efficiency (LipE) of their lead series without embarking on extensive de novo synthesis.
- [1] PubChem Compound Summary for CID 18575330, 2-(1-((2,5-difluorophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole. National Center for Biotechnology Information, 2026. View Source
